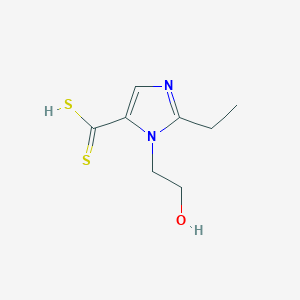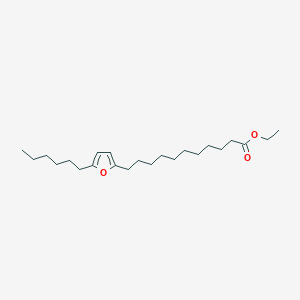
Ethyl 11-(5-hexylfuran-2-YL)undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 11-(5-hexylfuran-2-yl)undecanoate is a chemical compound with the molecular formula C23H40O3 and a molecular weight of 364.562 g/mol . . This compound is characterized by the presence of a furan ring substituted with a hexyl group and an undecanoate chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(5-hexylfuran-2-yl)undecanoate typically involves the esterification of 11-(5-hexylfuran-2-yl)undecanoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing high-purity 11-(5-hexylfuran-2-yl)undecanoic acid and ethanol.
Reaction Setup: Using large-scale reactors with efficient mixing and temperature control.
Purification: Employing distillation or recrystallization to obtain the pure ester.
化学反応の分析
Types of Reactions
Ethyl 11-(5-hexylfuran-2-yl)undecanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of 11-(5-hexylfuran-2-yl)undecanol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Ethyl 11-(5-hexylfuran-2-yl)undecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
作用機序
The mechanism of action of Ethyl 11-(5-hexylfuran-2-yl)undecanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: Modulation of oxidative stress and inflammatory responses.
類似化合物との比較
Ethyl 11-(5-hexylfuran-2-yl)undecanoate can be compared with other similar compounds, such as:
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
88647-00-1 |
|---|---|
分子式 |
C23H40O3 |
分子量 |
364.6 g/mol |
IUPAC名 |
ethyl 11-(5-hexylfuran-2-yl)undecanoate |
InChI |
InChI=1S/C23H40O3/c1-3-5-6-13-16-21-19-20-22(26-21)17-14-11-9-7-8-10-12-15-18-23(24)25-4-2/h19-20H,3-18H2,1-2H3 |
InChIキー |
CEFIVKLDINUMQK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCCCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


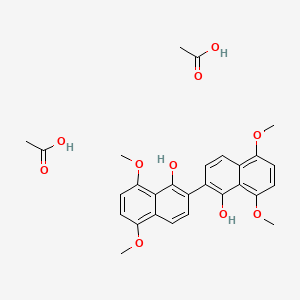
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
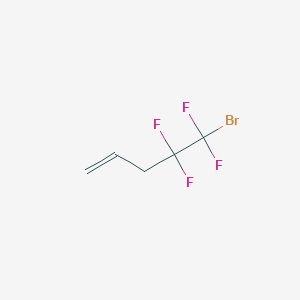
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
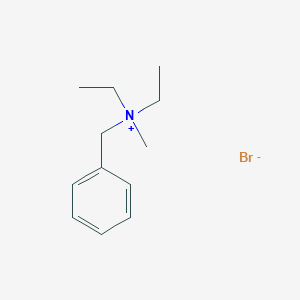
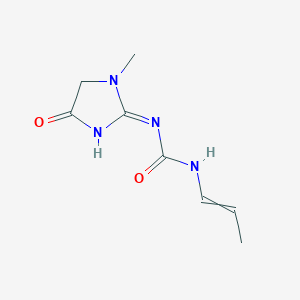
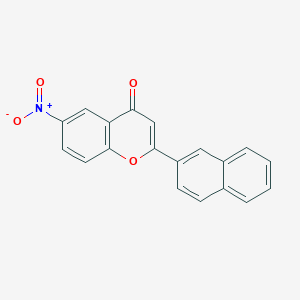
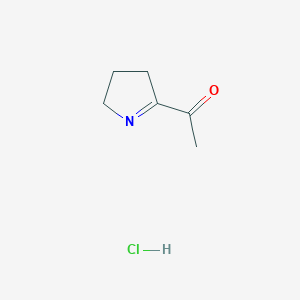
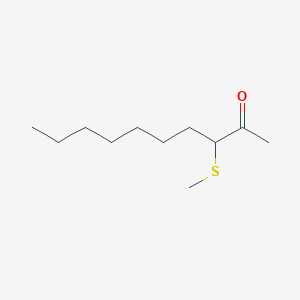
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
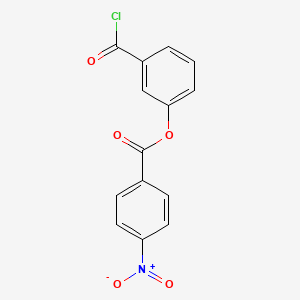
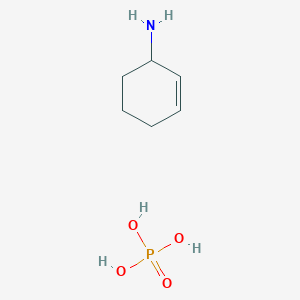
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
